7-Azatryptophan

Description

Structure

3D Structure

Properties

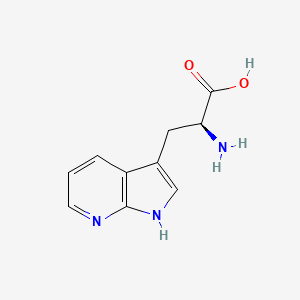

IUPAC Name |

(2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLOIIPRZGMRAB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(NC=C2C[C@@H](C(=O)O)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964394 | |

| Record name | 7-Aza-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49758-35-2 | |

| Record name | 7-Aza-L-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049758352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Aza-L-tryptophan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7-Aza-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-AZA-L-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72B59WRT3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7-Azatryptophan: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of the fluorescent tryptophan analog, 7-azatryptophan, as a powerful tool in protein science and drug discovery.

Introduction

This compound (7-azaTrp or 7aW) is a non-canonical amino acid and a fluorescent analog of the natural amino acid tryptophan.[1] Structurally, it is an isostere of tryptophan where the carbon atom at the 7th position of the indole (B1671886) ring is replaced by a nitrogen atom.[2] This substitution imparts unique photophysical properties, most notably a red-shifted absorption and emission spectrum compared to tryptophan.[3] These characteristics make this compound an invaluable probe for investigating protein structure, dynamics, and interactions, allowing for selective excitation and monitoring even in the presence of multiple endogenous tryptophan residues.[1][2] Its fluorescence is also highly sensitive to the local environment, being quenched in aqueous environments and enhanced in hydrophobic pockets, which provides a clear window into specific regions of a protein and insights into protein folding and dynamics.[2] This guide provides a comprehensive overview of the basic properties of this compound and detailed protocols for its incorporation into proteins and peptides.

Core Properties of this compound

The utility of this compound as a molecular probe stems from its distinct physicochemical and photophysical properties. These properties are summarized in the tables below for easy comparison.

Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | [4] |

| Molecular Formula | C₁₀H₁₁N₃O₂ | [5] |

| Molecular Weight | 205.21 g/mol | [4] |

| CAS Number | 49758-35-2 (L-isomer) | [4] |

Photophysical Properties in Various Solvents

The fluorescence of this compound is highly dependent on the polarity of its environment.[2] Generally, its quantum yield is low in aqueous solutions and significantly higher in more hydrophobic environments.[2][6]

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ps) | Reference(s) |

| Water (pH 7) | ~288 | ~400 | Low (~0.01) | ~780-824 | [2][6][7] |

| Acetonitrile | Not Specified | ~362 | Higher (0.25) | Non-exponential (953 and 6980) | [2][6][7] |

| n-Propanol | Not Specified | ~367 and ~520 | Higher | Not Specified | [2][6] |

| Diethyl ether | Not Specified | ~345 | Higher | Not Specified | [2][6] |

| Cyclohexane | Not Specified | ~325 | Not Specified | Not Specified | [6] |

Photophysical Properties in Proteins

When incorporated into proteins, the photophysical properties of this compound provide insights into the local environment of the residue.

| Protein Context | Emission Max (λ_em, nm) | Reference(s) |

| Staphylococcal Nuclease | 355 | [2] |

| Annexin A5 | ~358 | [2] |

| Hirudin Fragment 1-47 | Red-shifted ~40 nm vs Y3W analog | [6] |

Experimental Protocols

The incorporation of this compound into proteins and peptides is a key step for its use as a research tool. The following sections provide detailed methodologies for the most common incorporation techniques.

Protocol 1: Site-Specific Incorporation in E. coli (Amber Suppression)

This method utilizes the expansion of the genetic code to incorporate this compound at a specific, predetermined site in a protein.[1] It relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG).[2]

Materials:

-

E. coli expression strain (e.g., BL21(DE3)).[2]

-

Plasmid encoding the target gene with an in-frame amber (TAG) codon at the desired position.[2]

-

Plasmid encoding an orthogonal this compound-specific aminoacyl-tRNA synthetase (e.g., a mutant PylRS) and its cognate tRNA.[2]

-

Luria-Bertani (LB) medium and appropriate antibiotics.[2]

-

This compound.[2]

-

Inducing agent (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG).[2]

Methodology:

-

Transformation: Co-transform the E. coli expression strain with the plasmid containing the target gene (with the UAG codon) and the plasmid encoding the orthogonal synthetase/tRNA pair.

-

Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.[2]

-

Expression Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the overnight starter culture. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[2]

-

Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[2]

-

Expression: Incubate the culture at a lower temperature (e.g., 18-25°C) overnight with shaking to promote proper protein folding.[2]

-

Cell Harvest: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).[2] The cell pellet can then be used for protein purification.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Biosynthetic Incorporation of Tryptophan Analogs in Proteins | Basicmedical Key [basicmedicalkey.com]

- 4. 7-Aza-L-tryptophan | C10H11N3O2 | CID 7000165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C10H11N3O2 | CID 5354789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

7-Azatryptophan: A Technical Guide to its Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-azatryptophan, a fluorescent analog of the essential amino acid tryptophan. Its unique photophysical properties make it an invaluable tool in biochemical and biophysical research, particularly for investigating protein structure, dynamics, and interactions.

Core Chemical and Physical Properties

This compound, systematically named (2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid, is an isomer of tryptophan where the carbon atom at the 7th position of the indole (B1671886) ring is replaced by a nitrogen atom.[1][2][3] This substitution results in altered electronic and hydrogen-bonding properties, leading to distinct spectral characteristics.[4]

Chemical Structure:

Molecular Formula: C₁₀H₁₁N₃O₂[1][3][5]

Structure:

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing a comparative reference for experimental design.

| Property | Value | Notes |

| Molecular Weight | 205.21 g/mol | [1][5] |

| CAS Number (L-isomer) | 49758-35-2 | [1] |

| pKa (indole N-H) | 4.29 ± 0.06 | Determined from the pH dependence of absorbance.[6] |

| pKa (7-azaindole) | 4.59 at 20 °C | Indicates the nitrogen in the six-membered ring is not protonated at neutral pH.[1] |

| Solubility | Soluble in 1 M HCl (50 mg/ml) with heating. | [7] |

| Melting Point | 262-264 °C | [7] |

Photophysical Properties

The defining feature of this compound is its fluorescence, which is highly sensitive to the local environment.

| Parameter | Value | Conditions |

| Molar Absorptivity (ε) | 5,970 M⁻¹cm⁻¹ at 280 nm | In aqueous solution.[2] |

| 5,080 M⁻¹cm⁻¹ at 280 nm | [7] | |

| 1,205 M⁻¹cm⁻¹ at 310 nm | [7] | |

| Absorption Maximum (λ_abs) | Red-shifted by ~10 nm compared to tryptophan. | [2][8] |

| Emission Maximum (λ_em) | Red-shifted by ~46 nm compared to tryptophan. | [2][8] |

| 370 nm to 390 nm | In reverse micelles, increasing with water content.[7] | |

| 402 nm | [7] | |

| Quantum Yield (Φ) | 0.01 | In aqueous solution (pH 7).[2] |

| 0.25 | In acetonitrile.[2] | |

| Fluorescence Lifetime (τ) | 780 ps | In water at pH 7 and 20 °C.[8] |

| 1.82 ns | In buffer (pH 7.0).[9] |

Experimental Protocols

This section details methodologies for the synthesis of this compound and its incorporation into peptides and proteins, providing a foundation for its application in research.

Asymmetric Synthesis of N-Fmoc-L-7-azatryptophan

This protocol describes the asymmetric synthesis of the Fmoc-protected form of L-7-azatryptophan, suitable for solid-phase peptide synthesis. The key step involves the alkylation of a chiral glycine (B1666218) equivalent.

Methodology:

-

Alkylation: A chiral nucleophilic glycine derived from a Ni(II)-complex is reacted with 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine. This reaction proceeds with high diastereoselectivity.

-

Deprotection and Fmoc Protection: The resulting product is deprotected and subsequently reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to yield N-Fmoc-L-7-azatryptophan.

This method has been reported to achieve an overall yield of 49% over three steps.

Site-Specific Incorporation of this compound into Proteins

Genetic code expansion allows for the precise insertion of this compound at a specific site within a protein. This is achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon, typically the amber stop codon (UAG).

Materials:

-

E. coli expression strain (e.g., BL21(DE3)).

-

Expression vector containing the gene of interest with an in-frame amber (TAG) codon at the desired position.

-

A separate plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its cognate tRNA specific for this compound.

-

L-7-azatryptophan.

-

Standard bacterial growth media and antibiotics.

-

IPTG for induction of protein expression.

Protocol:

-

Transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest and the plasmid for the orthogonal synthetase/tRNA pair.

-

Starter Culture: Inoculate a small volume of LB medium containing the appropriate antibiotics with a single colony and grow overnight at 37°C.

-

Expression Culture: Inoculate a larger volume of minimal medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction: Add L-7-azatryptophan to the culture medium to a final concentration of 1-2 mM.

-

Protein Expression: Induce protein expression by adding IPTG. Incubate the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to promote proper protein folding.

-

Cell Harvest and Protein Purification: Harvest the cells by centrifugation and purify the protein of interest using standard chromatography techniques.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound

This compound can be incorporated into synthetic peptides using standard Fmoc-based solid-phase peptide synthesis protocols.

Materials:

-

Fmoc-L-7-azatryptophan-OH.

-

Other Fmoc-protected amino acids.

-

Solid-phase synthesis resin (e.g., Rink amide resin).

-

Coupling reagents (e.g., HBTU, HATU).

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF).

-

Cleavage cocktail (e.g., TFA/H₂O/TIPS).

Protocol:

-

Resin Preparation: Swell the resin in a suitable solvent like DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxylic acid group of Fmoc-L-7-azatryptophan (or other Fmoc-amino acids) with a coupling reagent and couple it to the free amine on the resin.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships involving this compound.

References

- 1. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 2. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Aza-L-tryptophan | C10H11N3O2 | CID 7000165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. This compound | C10H11N3O2 | CID 5354789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

7-Azatryptophan: A Technical Guide to its Photophysical and Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azatryptophan (7-azaTrp) is a fluorescent analog of the natural amino acid tryptophan, in which the carbon atom at the 7th position of the indole (B1671886) ring is replaced by a nitrogen atom. This seemingly subtle modification imparts unique and advantageous photophysical properties, establishing 7-azaTrp as a powerful intrinsic probe for elucidating protein structure, dynamics, and interactions. Its most notable features are a red-shifted absorption and emission spectrum compared to tryptophan, a high sensitivity of its fluorescence to the local environment, and a simplified fluorescence decay kinetic in aqueous solutions. These characteristics permit selective excitation and monitoring, even in the presence of multiple endogenous tryptophan residues, thereby overcoming significant limitations of traditional intrinsic fluorescence studies. This guide provides an in-depth overview of the core photophysical and spectral properties of this compound, detailed experimental protocols for its use, and logical workflows for its application in research and drug development.

Data Presentation: Photophysical and Spectral Properties

The unique spectral characteristics of this compound are highly dependent on its local environment, such as solvent polarity and pH. The following tables summarize key quantitative data for easy comparison.

| Property | This compound | Tryptophan | Key Advantage of this compound |

| Absorption Maximum (λabs) | ~290 nm[1] | ~280 nm | Selective Excitation : Allows for the excitation of 7-azaTrp with minimal excitation of endogenous tryptophan. |

| Emission Maximum (λem) | ~390-400 nm (in water)[1] | ~350 nm (in water) | Reduced Background : Minimizes interference from cellular autofluorescence and tryptophan emission. |

| Stokes Shift | ~100-110 nm | ~70 nm | Improved Signal-to-Noise : The larger separation between excitation and emission wavelengths reduces spectral overlap. |

| Fluorescence Decay | Single-exponential in aqueous solutions[1][2] | Multi-exponential | Simplified Data Analysis : Facilitates more straightforward analysis of fluorescence lifetime data. |

Table 1: Comparison of the Photophysical Properties of this compound and Tryptophan.

| Solvent | Emission Maximum (λem) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) |

| Water (pH 7) | ~390-400 nm[1][3] | ~0.01[3] | 780 ps[1][2] |

| Acetonitrile | 362 nm[3] | 0.25[3] | - |

| Methanol | 376 nm[4] | - | 140 ps[2] |

| Cyclohexane | 325 nm[3] | - | - |

| Diethyl ether | 345 nm[3] | - | - |

| n-Propanol | 367 nm[3] | - | - |

Table 2: Solvent-Dependent Photophysical Properties of this compound and its Chromophore, 7-Azaindole (B17877). Note: Some data points refer to the chromophore 7-azaindole (7AI) as a proxy for this compound's behavior in different solvent environments.

| pH Range | Fluorescence Lifetime (τ) | Fluorescence Decay Profile |

| < 4 | - | Double-exponential[2] |

| 4 - 10 | ~780 ps | Single-exponential[2] |

| > 10 | Decreases with increasing pH | Single-exponential[2] |

Table 3: pH Dependence of the Fluorescence Lifetime of this compound.

Experimental Protocols

Protocol 1: Fluorescence Spectroscopy of this compound Labeled Proteins

This protocol provides a general guideline for acquiring fluorescence spectra of proteins containing this compound.

Materials:

-

Purified this compound labeled protein

-

Appropriate buffer for the protein

-

Fluorometer

-

Quartz cuvette

Procedure:

-

Sample Preparation: Prepare a solution of the purified protein in the desired buffer. The concentration will depend on the instrument and the protein's quantum yield, but a typical starting point is in the low micromolar range.

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to warm up for the recommended time.

-

Set the excitation wavelength. For selective excitation of this compound in the presence of tryptophan, use a wavelength at the red edge of its absorption, typically between 310 nm and 320 nm. For general fluorescence, an excitation wavelength of around 290 nm can be used.

-

Set the emission scan range. A typical range would be from 320 nm to 550 nm.

-

Set the excitation and emission slit widths. This will depend on the desired spectral resolution and signal-to-noise ratio. 5 nm slits are a common starting point.

-

-

Blank Measurement: Record the fluorescence spectrum of the buffer alone to account for any background signal.

-

Sample Measurement: Record the fluorescence spectrum of the protein sample.

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectrum.

-

Determine the wavelength of maximum emission (λem) and the fluorescence intensity. Changes in these parameters can indicate alterations in the local environment of the this compound residue.

-

Protocol 2: Site-Specific Incorporation of this compound in E. coli

This protocol outlines the general steps for the in vivo incorporation of this compound into a target protein using an orthogonal synthetase/tRNA system in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Plasmid encoding the target gene with an in-frame amber (TAG) codon at the desired position

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound

-

Luria-Bertani (LB) medium

-

Appropriate antibiotics

-

This compound

-

Inducing agent (e.g., IPTG)

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the plasmid for the target protein and the plasmid for the orthogonal synthetase/tRNA pair. Plate on LB agar (B569324) containing the appropriate antibiotics.

-

Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction: Add this compound to a final concentration of 1 mM.[5] Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Expression: Incubate the culture at a lower temperature (e.g., 18-25°C) overnight with shaking to enhance proper protein folding.

-

Cell Harvest: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and proceed with your standard protein purification protocol.

Mandatory Visualization

Caption: Workflow for Fluorescence Spectroscopy of a this compound Labeled Protein.

Caption: Workflow for Site-Specific Incorporation of this compound into a Protein.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. DSpace [dr.lib.iastate.edu]

- 3. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [dr.lib.iastate.edu]

- 5. benchchem.com [benchchem.com]

7-Azatryptophan: A Technical Guide to its Discovery, Properties, and Application in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Azatryptophan (7aW) is a non-canonical amino acid and a structural analog of tryptophan, where the carbon atom at the 7-position of the indole (B1671886) ring is replaced by a nitrogen atom. This substitution imparts unique photophysical properties that have made it an invaluable tool in biochemistry and biophysics. This in-depth guide explores the history of this compound in research, its synthesis, its distinct spectral characteristics, and the methodologies for its incorporation into proteins. It serves as a comprehensive resource for researchers looking to leverage the capabilities of this versatile fluorescent probe to investigate protein structure, dynamics, and interactions.

Discovery and Early History

The exploration of amino acid analogs as tools to probe biological systems has a long history. Early research focused on the effects of these analogs on the growth and protein synthesis of microorganisms. Pardee, Prestige, and co-workers, as well as Brawerman and Yčas, were among the first to demonstrate that bacteria could be grown in media where tryptophan was replaced by this compound, leading to its incorporation into bacterial proteins[1]. These initial studies laid the groundwork for understanding how this tryptophan analog could be utilized by the cellular machinery.

A significant early application was demonstrated by Schlesinger, who showed that in a tryptophan-auxotrophic strain of Escherichia coli (W3747), active alkaline phosphatase could be produced when this compound was substituted for tryptophan in the growth medium[1]. This finding was crucial as it indicated that the incorporation of this compound did not necessarily abolish protein function. Later studies, such as the incorporation of 7aW into phage lambda lysozyme, further solidified its utility, showing that while protein stability might be slightly altered, the enzymatic activity could be retained[2]. These pioneering experiments established this compound as a viable surrogate for tryptophan in biological studies.

Synthesis of this compound

The synthesis of this compound, particularly in its enantiomerically pure form, is crucial for its application in protein research. Various chemical and chemoenzymatic methods have been developed over the years.

One notable approach is the asymmetric synthesis of N-Fmoc-(S)-7-aza-tryptophan. This method utilizes the alkylation of a chiral nucleophilic glycine (B1666218) equivalent, specifically a Ni(II)-complex of a Schiff base derived from glycine and a chiral ligand[3][4]. The reaction of this complex with 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine proceeds with high yield and excellent diastereoselectivity, providing a robust route to the desired chiral this compound derivative[3].

Another established method involves the resolution of a racemic mixture of D,L-7-azatryptophan. This is often achieved through the enantioselective hydrolysis of the Nα-acetyl-derivative of the D,L-racemate using an immobilized acylase I from Aspergillus oryzae[5]. The enzyme specifically hydrolyzes the L-isomer, allowing for the separation of the L- and D-enantiomers[5].

More recently, enzymatic synthesis using a tryptophan synthetase β-subunit (TrpB) mutant has been shown to be an efficient way to produce this compound from serine and 7-aza-indole[6][7]. This method is particularly advantageous for producing isotope-labeled this compound for NMR studies[6][7].

Photophysical Properties of this compound

The utility of this compound as a research tool stems from its unique photophysical properties, which distinguish it from native tryptophan. The key difference is the substitution of a nitrogen atom at the 7-position of the indole ring, which significantly alters its electronic structure.

Compared to tryptophan, this compound exhibits a red-shift in both its absorption and emission spectra. The absorption maximum is shifted by approximately 10 nm, and the emission maximum is shifted by about 46 nm[1][5]. This spectral separation allows for the selective excitation of this compound in a protein that also contains native tryptophan residues[1].

Furthermore, the fluorescence of this compound is highly sensitive to its local environment. Its quantum yield is significantly quenched in aqueous environments but is enhanced in hydrophobic, non-polar environments[5][8][9][10]. This property makes it an excellent probe for studying protein folding, conformational changes, and ligand binding, as changes in the local environment of the this compound residue will be reflected in its fluorescence intensity[9]. In contrast to tryptophan, which often exhibits complex, non-exponential fluorescence decay in water, this compound generally displays a single-exponential decay, simplifying the interpretation of fluorescence lifetime measurements[1][11][12].

Table 1: Comparison of Photophysical Properties of Tryptophan and this compound

| Property | Tryptophan | This compound | Reference(s) |

| Absorption Maximum (λabs) | ~280 nm | ~290 nm | [1][5] |

| Emission Maximum (λem) | ~354 nm | ~400 nm | [1][5] |

| Quantum Yield (Aqueous) | ~0.13 | ~0.01 | [5] |

| Quantum Yield (Acetonitrile) | - | ~0.25 | [5] |

| Fluorescence Decay (Aqueous) | Non-exponential | Single-exponential | [1][11][12] |

Methodologies for Protein Incorporation

There are two primary strategies for incorporating this compound into proteins: global substitution through biosynthetic incorporation and site-specific incorporation using genetic code expansion.

Biosynthetic Incorporation

This method involves the global replacement of all tryptophan residues in a protein with this compound. It is typically performed in a tryptophan-auxotrophic strain of E. coli, which is unable to synthesize its own tryptophan[13].

-

Strain Selection: Utilize a tryptophan-auxotrophic E. coli strain (e.g., ATCC 23803)[1].

-

Media Preparation: Prepare a minimal medium lacking tryptophan.

-

Cell Growth: Grow the E. coli culture in the minimal medium. Upon depletion of any residual tryptophan from the starter culture, the cells will enter a stationary phase due to tryptophan starvation[2].

-

Induction and Supplementation: Induce the expression of the target protein (e.g., by adding IPTG for a Lac-inducible system or by a temperature shift for a temperature-sensitive repressor)[2]. Simultaneously, supplement the culture medium with D,L-7-azatryptophan (typically at a concentration of around 60 mg/L)[2].

-

Protein Expression: Allow the protein to be expressed for a set period (e.g., 90 minutes)[2].

-

Harvesting and Purification: Harvest the cells by centrifugation and purify the this compound-containing protein using standard chromatography techniques.

dot graph TD{ rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: Workflow for Biosynthetic Incorporation of this compound.

Site-Specific Incorporation

For more precise studies, this compound can be incorporated at a specific site within a protein. This is achieved using amber suppression technology, which involves an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA[13].

-

Genetic Engineering:

-

Introduce an amber stop codon (TAG) at the desired position in the gene of the target protein via site-directed mutagenesis.

-

Co-transform the E. coli expression host with two plasmids: one carrying the target gene with the amber codon, and another carrying the genes for the orthogonal this compound-specific tRNA synthetase (7aW-RS) and its corresponding tRNA (tRNAPyl).

-

-

Cell Culture and Induction:

-

Grow the transformed E. coli in a suitable medium (e.g., LB or minimal medium) at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8[9].

-

Add this compound to the culture medium to a final concentration of 1 mM[9].

-

Induce protein expression by adding an inducer such as IPTG (final concentration of 0.1-1 mM)[9].

-

-

Protein Expression and Harvest:

-

Incubate the culture at a lower temperature (e.g., 18-25°C) overnight to promote proper protein folding[9].

-

Harvest the cells by centrifugation.

-

-

Purification: Purify the protein containing the site-specifically incorporated this compound using affinity chromatography or other standard purification methods.

Applications in Research and Drug Development

The unique properties of this compound have led to its use in a wide range of research applications:

-

Probing Protein Structure and Dynamics: The sensitivity of this compound's fluorescence to its local environment makes it an excellent tool for monitoring protein folding, conformational changes upon ligand binding, and protein stability[9][13].

-

Fluorescence Resonance Energy Transfer (FRET): this compound can serve as a FRET acceptor from a donor fluorophore, such as a native tyrosine residue, to measure intramolecular distances and study protein renaturation[5].

-

NMR Spectroscopy: Site-specific incorporation of isotope-labeled this compound (e.g., with 15N or 13C) allows for detailed NMR studies of specific regions within large proteins, providing insights into structure and dynamics at atomic resolution[6][7][14].

-

Drug Discovery: By incorporating this compound into a target protein, researchers can study the binding of small molecules and screen for potential drug candidates. Changes in the fluorescence of this compound upon ligand binding can be used to determine binding affinities and kinetics[9].

-

Antiplasmodial Compounds: Derivatives of this compound have been investigated for their potential as antiplasmodial agents[3].

Conclusion

Since its early discovery as a tryptophan analog that can be incorporated into bacterial proteins, this compound has evolved into a sophisticated and versatile tool for molecular and structural biology. Its unique photophysical properties, coupled with the development of robust methods for its synthesis and site-specific incorporation into proteins, have provided researchers with a powerful means to investigate the intricacies of protein structure, function, and interactions. As techniques in protein engineering and analysis continue to advance, the applications of this compound in both fundamental research and drug development are poised to expand even further.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. academic.oup.com [academic.oup.com]

- 3. addi.ehu.es [addi.ehu.es]

- 4. researchgate.net [researchgate.net]

- 5. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Genetic Encoding of 7-Aza-l-tryptophan: Isoelectronic Substitution of a Single CH-Group in a Protein for a Nitrogen Atom for Site-Selective Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. benchchem.com [benchchem.com]

- 10. pnas.org [pnas.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Single-Exponential Fluorescence Decay of the Nonnatural Amino Acid this compound and the Nonexponential Fluorescence Decay of Tryptophan in Water | Semantic Scholar [semanticscholar.org]

- 13. benchchem.com [benchchem.com]

- 14. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

7-Azatryptophan: An In-Depth Technical Guide to a Versatile Non-Canonical Amino Acid Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of molecular biology, biochemistry, and drug discovery, the ability to probe protein structure, dynamics, and interactions is paramount. 7-Azatryptophan (7-AW), a fluorescent non-canonical amino acid, has emerged as a powerful tool for these investigations. As an isostere of natural tryptophan, 7-AW features a nitrogen atom in place of the carbon at the 7th position of the indole (B1671886) ring.[1][2] This seemingly minor substitution endows 7-AW with unique photophysical properties that allow researchers to overcome many limitations of traditional intrinsic fluorescence spectroscopy.[3]

The most significant advantages of 7-AW are its distinct absorption and emission spectra, which are red-shifted compared to tryptophan.[1][2] This spectral separation enables the selective excitation and monitoring of a single, strategically placed 7-AW probe, even within proteins containing multiple native tryptophan residues.[1][4] Furthermore, 7-AW exhibits a single exponential fluorescence decay in aqueous environments, simplifying the analysis of fluorescence lifetime data, a stark contrast to the complex decay kinetics of tryptophan.[1] Its fluorescence is also highly sensitive to the local environment, making it an exquisite reporter of conformational changes, ligand binding events, and protein folding.[2][3][5] This guide provides a comprehensive overview of 7-AW, including its properties, methods for its incorporation into proteins, and detailed protocols for its application in key biophysical experiments.

Core Photophysical Properties

The utility of this compound as a molecular probe is rooted in its distinct photophysical characteristics when compared to natural tryptophan. These properties are highly sensitive to the polarity of the solvent, a feature that is exploited to report on the local microenvironment within a protein.[2][5] For instance, the quantum yield of 7-AW is significantly quenched in aqueous solutions but increases in more hydrophobic, nonpolar environments.[2][3]

Key quantitative photophysical parameters are summarized below for direct comparison.

| Property | L-Tryptophan (Trp) | This compound (7-AW) | Reference(s) |

| Absorption Max (λabs) | ~280 nm | ~288-290 nm (red-shifted by ~10 nm) | [1][2] |

| Emission Max (λem) | ~350 nm (in water) | ~360-400 nm (red-shifted by 46-70 nm) | [1][2] |

| Fluorescence Lifetime (τ) | Multi-exponential | Single exponential (~0.78 ns in water, pH 7) | [1] |

| Quantum Yield (Φ) | ~0.13 (in water) | ~0.01 (in water); ~0.25 (in acetonitrile) | [2] |

Methods for Protein Incorporation

Introducing 7-AW into a target protein can be achieved through two primary strategies in expression systems like Escherichia coli: global substitution or precise site-specific incorporation.[6]

-

Biosynthetic Incorporation (Global Substitution) : This method involves the global replacement of all tryptophan residues with 7-AW. It is typically performed in a tryptophan-auxotrophic E. coli strain that cannot synthesize its own tryptophan.[6] By depleting tryptophan from the growth medium and supplying 7-AW, the cell's translational machinery incorporates the analog at every UGG codon. This approach is best suited for proteins with few or a single tryptophan residue.[6]

-

Site-Specific Incorporation (Amber Suppression) : For precise control, a genetic code expansion technique is used.[6] This powerful method relies on an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that is engineered to be independent of the host cell's own machinery.[6][7] A nonsense codon, typically the amber stop codon (UAG), is introduced at the desired location in the gene of interest via site-directed mutagenesis.[5][6] The orthogonal aaRS specifically charges its cognate tRNA with 7-AW, and this tRNA then recognizes the UAG codon during translation, inserting 7-AW at that single, defined position.[6][7]

Key Applications in Research and Development

The unique characteristics of 7-AW make it a versatile probe for a range of biophysical applications.

-

Probing Protein Structure and Dynamics : The sensitivity of 7-AW's fluorescence emission to its local environment allows it to report on structural changes.[5] A blue-shift in its emission spectrum typically indicates a transition to a more hydrophobic or buried environment, which can be used to monitor protein folding, unfolding, and conformational changes upon ligand binding.[8]

-

Analyzing Protein-Ligand Interactions : Changes in the fluorescence intensity or emission wavelength of 7-AW upon the addition of a ligand can be used to quantify binding affinities (Kd).[5] Fluorescence quenching, where the binding of a ligand decreases the fluorescence of a nearby 7-AW, is a common technique for these measurements.[9][10] This is particularly valuable in drug development for screening compound libraries and characterizing hits.

-

Fluorescence Resonance Energy Transfer (FRET) : FRET is a technique that measures the distance between two fluorophores. 7-AW can serve as an excellent FRET acceptor from donor fluorophores like tyrosine or other non-canonical amino acids.[2] Its red-shifted absorption spectrum provides good overlap with the emission of many donors, enabling distance measurements within a single protein or between interacting proteins.[2]

-

Investigating Protein-Protein Interactions in Signaling : Signal transduction pathways are underpinned by specific protein-protein interactions.[11] By incorporating 7-AW at the interface of a protein complex, the formation of the complex can be monitored through changes in the probe's fluorescence.[1] This allows for the kinetic and thermodynamic characterization of interactions that are critical to cellular signaling, such as kinase-substrate binding or receptor dimerization.[12][13]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of 7-AW in E. coli

This protocol outlines the general steps for incorporating 7-AW at a specific site using an orthogonal synthetase/tRNA system and amber codon suppression.[5][14]

-

Preparation : Co-transform an E. coli expression strain (e.g., BL21(DE3)) with two plasmids:

-

A plasmid containing the target gene with an in-frame amber (TAG) codon at the desired incorporation site.

-

A plasmid encoding the orthogonal 7-AW-specific aminoacyl-tRNA synthetase and its cognate tRNA (e.g., pEVOL-7AW).

-

-

Starter Culture : Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics for both plasmids. Grow overnight at 37°C with shaking.

-

Expression Culture : Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction : Add this compound to the culture to a final concentration of 1 mM. Immediately afterward, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[5]

-

Expression : Reduce the incubator temperature to 18-25°C and continue shaking overnight to promote proper protein folding.

-

Cell Harvest : Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).[5]

-

Lysis and Purification : Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication). Purify the 7-AW-containing protein from the lysate using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Protocol 2: General Procedure for Fluorescence Spectroscopy

This protocol provides a general guideline for acquiring fluorescence spectra of a purified protein containing 7-AW.[5]

-

Sample Preparation : Prepare a solution of the purified, 7-AW-labeled protein in a suitable, degassed buffer. A typical starting concentration is in the low micromolar range (1-10 µM).

-

Instrument Setup : Use a fluorometer and a quartz cuvette. Set the excitation wavelength to selectively excite 7-AW. A wavelength of >300 nm (e.g., 310 nm) is often used to minimize excitation of any native tryptophan or tyrosine residues.[8]

-

Excitation Scan (Optional) : Record the excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at the expected maximum for 7-AW (e.g., ~380-400 nm).

-

Emission Scan : Record the emission spectrum by exciting the sample at 310 nm and scanning the emission wavelengths over a suitable range (e.g., 330 nm to 500 nm).[5]

-

Data Analysis : Analyze the emission spectrum to determine the wavelength of maximum emission (λem) and the fluorescence intensity. Changes in these parameters under different conditions (e.g., presence of a ligand, change in temperature) indicate changes in the local environment of the 7-AW probe.

Protocol 3: Ligand Binding Analysis via Fluorescence Quenching

This protocol describes a titration experiment to determine the binding affinity of a ligand that quenches the fluorescence of 7-AW.[9][10]

-

Preparation : Prepare a stock solution of the purified 7-AW-labeled protein at a known concentration (e.g., 2 µM) in the binding buffer. Prepare a concentrated stock solution of the ligand in the same buffer.

-

Initial Measurement : Place the protein solution in a quartz cuvette and record its initial fluorescence spectrum (F₀) using the parameters from Protocol 2.

-

Titration : Make sequential small additions of the concentrated ligand stock solution to the protein in the cuvette. After each addition, mix gently and allow the system to equilibrate (e.g., 1-2 minutes).

-

Measurement : Record the fluorescence spectrum (F) after each ligand addition.

-

Data Correction (Inner Filter Effect) : If the ligand absorbs light at the excitation or emission wavelengths, this can cause an "inner filter effect" that mimics quenching.[9] This must be corrected for. Perform a control titration by adding the ligand to a solution of free 7-AW or N-acetyl-7-azatryptophanamide at the same concentration and measure the decrease in fluorescence. Use this data to calculate a correction factor for the protein-ligand titration data.

-

Data Analysis : After correcting for the inner filter effect and dilution, plot the change in fluorescence (or F₀/F) as a function of the total ligand concentration. Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Conclusion

This compound is a minimally perturbing, intrinsic fluorescent probe that offers significant advantages over natural tryptophan for studying protein biochemistry. Its unique, environment-sensitive photophysical properties and the ability to incorporate it site-specifically make it an invaluable tool for researchers. From elucidating protein folding pathways and quantifying protein-ligand interactions for drug screening to dissecting the complex protein-protein interactions that constitute signaling cascades, 7-AW provides a clear spectroscopic window into molecular mechanisms. While its fluorescence is quenched in aqueous media, a property that limits its general use as a fluorophore, this very sensitivity is what makes it a superb reporter of changes in local solvent accessibility and polarity.[3] As methods for genetic code expansion continue to improve, the applications for this compound in basic research and therapeutic development are set to expand even further.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. DSpace [dr.lib.iastate.edu]

- 9. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protein-protein interactions in signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Protein Interactions Involved in Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

The Environmental Sensitivity of 7-Azatryptophan Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azatryptophan (7-azaTrp), a fluorescent analog of the natural amino acid tryptophan, has emerged as a powerful and versatile probe in the study of protein structure, dynamics, and interactions. Its unique photophysical properties, particularly the sensitivity of its fluorescence to the local environment, offer distinct advantages over intrinsic tryptophan fluorescence. This technical guide provides a comprehensive overview of the environmental sensitivity of 7-azaTrp fluorescence, including its photophysical characteristics, the influence of solvent polarity and pH, and its utility in biophysical and drug development applications. Detailed experimental protocols and visual representations of key concepts are provided to facilitate its practical implementation in the laboratory.

The core of 7-azaTrp's utility lies in its chromophore, 7-azaindole, which exhibits significant shifts in its absorption and emission spectra compared to the indole (B1671886) moiety of tryptophan.[1] The substitution of a nitrogen atom for the carbon at the 7-position of the indole ring results in a red-shift of approximately 10 nm in absorption and a more substantial red-shift of about 46-70 nm in fluorescence emission.[1][2][3] This spectral separation allows for the selective excitation and detection of 7-azaTrp, even in the presence of multiple native tryptophan residues, a significant advantage in complex protein systems.[1][2]

Photophysical Properties and Environmental Sensitivity

The fluorescence of 7-azaTrp is exquisitely sensitive to its immediate surroundings, a characteristic that makes it an exceptional reporter of local microenvironments within proteins and other biological systems. This sensitivity manifests as changes in its fluorescence quantum yield, lifetime, and emission maximum in response to variations in solvent polarity, pH, and the presence of quenching agents.

Solvent Polarity

One of the most striking features of 7-azaTrp fluorescence is its strong dependence on solvent polarity. In nonpolar, hydrophobic environments, 7-azaTrp exhibits a high fluorescence quantum yield and a blue-shifted emission maximum (around 360 nm).[4][5] Conversely, in polar, aqueous environments, its fluorescence is significantly quenched, and the emission maximum undergoes a pronounced red-shift.[3][4][5] This dramatic quenching in water is a key characteristic that can be exploited to probe the exposure of 7-azaTrp residues to the solvent.[4][5] For instance, the fluorescence of a 7-azaTrp residue buried within the hydrophobic core of a protein will be intense, while a residue on the protein surface, exposed to the aqueous buffer, will have its fluorescence largely quenched.[4] This "on/off" behavior provides a clear signal for changes in protein conformation, folding, or ligand binding events that alter the solvent accessibility of the probe.

pH Dependence

The fluorescence of 7-azaTrp is also influenced by pH. Its fluorescence decay is typically a single exponential over a wide pH range (from pH 4 to 10), a notable advantage over the non-exponential decay often observed for tryptophan.[2][6] Between pH 4 and 10, the fluorescence lifetime of 7-azaTrp in water remains relatively constant at approximately 780 picoseconds.[6] However, at pH values below 4, a double-exponential decay is observed, and above pH 10, the lifetime, while remaining single-exponential, begins to decrease.[6] This pH-dependent behavior can be utilized to study pH-induced conformational changes in proteins.

Quantitative Data Summary

To facilitate the application of 7-azaTrp as a fluorescent probe, the following tables summarize its key photophysical parameters in various environments.

| Property | Tryptophan | This compound | Reference |

| Absorption Maximum (λabs) | ~280 nm | ~290 nm | [1][2][7] |

| Emission Maximum (λem) | ~350 nm (in water) | ~396-400 nm (in water), ~360 nm (in hydrophobic environments) | [2][3][4] |

| Stokes Shift | ~70 nm | ~106 nm | [7] |

| Fluorescence Lifetime (τ) in Water | Multi-exponential (~0.5 ns and ~3.1 ns) | Single-exponential (~0.8 ns or 780 ps) | [6][7] |

Table 1: Comparison of Photophysical Properties of Tryptophan and this compound.

| Solvent | Emission Maximum (λem) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) | Reference |

| Cyclohexane | 325 nm | - | - | [3] |

| n-Heptane (in reverse micelles, low water) | ~380 nm | - | Relatively high | [8] |

| Acetonitrile | - | 0.25 | - | [3] |

| Methanol | - | - | 140 ps (single-exponential) | [6] |

| Water (pH 7) | 400 nm | 0.01 | 780 ps (single-exponential) | [3][6] |

| Water (in reverse micelles, high water) | ~400 nm | Dramatically quenched | Sharply decreased | [8] |

Table 2: Environmental Sensitivity of this compound Fluorescence.

Experimental Protocols

The study of 7-azaTrp fluorescence typically involves steady-state and time-resolved fluorescence spectroscopy.

Steady-State Fluorescence Spectroscopy

This technique measures the fluorescence intensity as a function of wavelength, providing information about the emission maximum and quantum yield.

Methodology:

-

Sample Preparation: Prepare protein samples containing 7-azaTrp in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).[4] The protein concentration should be low enough (e.g., 0.5 µM) to avoid inner filter effects.[4]

-

Instrumentation: Use a luminescence spectrometer.

-

Excitation: Excite the sample at the absorption maximum of 7-azaTrp (~290 nm) or a wavelength where there is minimal absorbance from tryptophan if selective excitation is desired (e.g., 320 nm).[3][4] Set appropriate excitation and emission slit widths (e.g., 5-10 nm).[3]

-

Emission Scan: Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 300-500 nm).[4]

-

Data Analysis: Determine the wavelength of maximum emission (λem). The fluorescence quantum yield can be determined relative to a standard with a known quantum yield.

Time-Resolved Fluorescence Spectroscopy

This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing the fluorescence lifetime.

Methodology:

-

Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.

-

Excitation: Excite the sample with a pulsed light source (e.g., a laser diode or a picosecond laser) at a wavelength specific for 7-azaTrp.

-

Data Acquisition: Collect the fluorescence decay curve by measuring the time delay between the excitation pulse and the detection of emitted photons.

-

Data Analysis: Fit the decay curve to one or more exponential functions to determine the fluorescence lifetime(s). For 7-azaTrp in aqueous solution over a wide pH range, a single-exponential decay model is typically sufficient.[2][6]

Visualizing Key Concepts with Graphviz

To better illustrate the principles discussed, the following diagrams were generated using the DOT language.

Caption: Effect of solvent polarity on this compound fluorescence.

Caption: Simplified mechanism of this compound fluorescence quenching.

Caption: Experimental workflow for monitoring protein folding using this compound.

Conclusion

The environmental sensitivity of this compound fluorescence makes it an invaluable tool for researchers and drug development professionals. Its distinct spectral properties, single-exponential fluorescence decay in aqueous environments, and profound sensitivity to solvent polarity provide a powerful means to investigate protein structure, conformational changes, and molecular interactions with high specificity and clarity. By leveraging the principles and protocols outlined in this guide, scientists can effectively employ this compound to gain deeper insights into complex biological processes, accelerating the pace of discovery and development in the life sciences.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. DSpace [dr.lib.iastate.edu]

- 3. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. pnas.org [pnas.org]

- 6. DSpace [dr.lib.iastate.edu]

- 7. benchchem.com [benchchem.com]

- 8. Characterization of the fluorescence emission properties of this compound in reverse micellar environments - PubMed [pubmed.ncbi.nlm.nih.gov]

The Photophysics of 7-Azatryptophan: A Technical Guide to Quantum Yield and Fluorescence Lifetime

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azatryptophan (7-ATrp), a fluorescent analog of the natural amino acid tryptophan, has emerged as a powerful spectroscopic probe in biophysical and pharmaceutical research. Its unique photophysical properties, including a red-shifted absorption and emission spectrum compared to tryptophan and a high sensitivity to its local environment, make it an invaluable tool for studying protein structure, dynamics, and interactions. This technical guide provides an in-depth overview of the quantum yield and fluorescence lifetime of 7-ATrp, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant processes to aid researchers in harnessing the full potential of this versatile fluorescent probe.

A significant advantage of this compound is its typically single-exponential fluorescence decay in aqueous solutions, which simplifies the analysis of fluorescence lifetime data in comparison to the multi-exponential decay often observed for tryptophan.[1][2] However, its photophysical behavior is highly dependent on the surrounding environment, including solvent polarity, pH, and temperature.

Quantitative Photophysical Data

The fluorescence quantum yield (Φ) and lifetime (τ) of this compound are exquisitely sensitive to its environment. The following tables summarize the key photophysical parameters of 7-ATrp in various solvents and under different pH conditions, providing a valuable resource for experimental design and data interpretation.

Table 1: Quantum Yield and Fluorescence Lifetime of this compound in Various Solvents

| Solvent | Quantum Yield (Φ) | Fluorescence Lifetime (τ) [ns] | Fluorescence Decay Model |

| Water (pH 7) | 0.01[3] | 0.78[1][4] | Single-Exponential |

| Acetonitrile | 0.25[3] | Multi-Exponential | |

| Methanol | 0.14[1][2] | Single-Exponential | |

| Cyclohexane (B81311) | |||

| Diethyl Ether | |||

| n-Propanol |

Note: The quantum yield in cyclohexane is reported to be 10-fold higher than in water.[3] The fluorescence decay of 7-ATrp becomes non-exponential in many organic solvents.[1][2]

Table 2: pH Dependence of the Fluorescence Lifetime of this compound in Water

| pH Range | Average Fluorescence Lifetime (τ) [ns] | Fluorescence Decay Model | Predominant Species |

| < 4 | Double-Exponential | Cationic | |

| 4 - 10 | ~0.78[1] | Single-Exponential | Zwitterionic |

| > 10 | Decreases with increasing pH | Single-Exponential | Anionic |

Experimental Protocols

Accurate determination of the quantum yield and fluorescence lifetime of this compound requires careful experimental design and execution. Below are detailed methodologies for these key measurements.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The comparative method, also known as the relative method, is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound solution of unknown quantum yield (Sample)

-

A fluorescent standard with a known quantum yield in the same solvent as the sample. Quinine sulfate (B86663) in 0.5 M H₂SO₄ (Φ = 0.54) is a common standard.

-

Solvent (spectroscopic grade)

Procedure:

-

Prepare a series of dilutions of both the 7-ATrp sample and the fluorescent standard in the chosen solvent. The concentrations should be adjusted to yield absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer. The excitation wavelength for 7-ATrp is typically around 290-300 nm.

-

Record the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements. Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for both the sample and the standard.

-

Integrate the area under the emission spectra for both the sample and the standard solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the 7-ATrp sample and the standard. A linear relationship should be observed in the low absorbance range.

-

Calculate the quantum yield of the 7-ATrp sample (Φ_sample) using the following equation:

Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

where:

-

Φ_std is the quantum yield of the standard.

-

Slope_sample and Slope_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions (if the solvents are different).

-

Experimental Workflow for Quantum Yield Measurement

References

An In-Depth Technical Guide on the Solubility and Stability of 7-Azatryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azatryptophan is a fluorescent analog of the essential amino acid tryptophan, where the carbon atom at the 7th position of the indole (B1671886) ring is substituted with a nitrogen atom. This modification imparts unique photophysical properties, making it an invaluable intrinsic probe for investigating protein structure, dynamics, and interactions. Its red-shifted absorption and emission spectra compared to tryptophan allow for selective excitation and monitoring, even in the presence of multiple endogenous tryptophan residues. This guide provides a comprehensive overview of the solubility and stability of this compound, crucial parameters for its effective use in research and drug development.

Solubility of this compound

The solubility of this compound is a critical factor for its application in various experimental settings. Like other amino acids, its solubility is influenced by the solvent, pH, and temperature. Amino acids are generally more soluble in aqueous solutions than in non-polar organic solvents due to their zwitterionic nature.[1]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a range of common laboratory solvents is essential for preparing stock solutions and conducting experiments. The following table summarizes the available data.

| Solvent | Temperature (°C) | Solubility | Reference |

| 1 M HCl | Not Specified | 50 mg/mL (with heating) | |

| Aqueous Solution (pH 7) | Not Specified | Low (fluorescence quenching observed) | [2] |

| Acetonitrile (B52724) | Not Specified | Higher than in aqueous solution | [2] |

Further research is required to populate this table with more extensive quantitative data in solvents such as water, PBS, DMSO, and ethanol (B145695) across various pH levels and temperatures.

Factors Affecting Solubility

-

pH: The solubility of amino acids is significantly pH-dependent. At their isoelectric point (pI), amino acids exist as zwitterions and typically exhibit their lowest solubility. In acidic solutions (pH < pI), the amino group is protonated, leading to a net positive charge and increased solubility. In basic solutions (pH > pI), the carboxyl group is deprotonated, resulting in a net negative charge and also increasing solubility. The pKa of the 7-nitrogen in the indole ring of this compound is approximately 4.5, which can influence its charge and solubility in acidic conditions.[2]

-

Solvent Polarity: The polarity of the solvent plays a crucial role. The fluorescence quantum yield of this compound is significantly higher in less polar solvents like acetonitrile compared to aqueous solutions, suggesting that its solubility characteristics are influenced by the solvent environment.[2]

-

Temperature: Generally, the solubility of amino acids in aqueous solutions increases with temperature.

Stability of this compound

The stability of this compound under various experimental conditions is paramount to ensure the integrity of the molecule and the reliability of experimental results. Degradation can be influenced by factors such as temperature, pH, and light exposure.

Thermal Stability

The thermal stability of free this compound in solution requires further detailed investigation. However, studies on the Fmoc-protected derivative of L-7-azatryptophan indicate good thermal stability, with a melting temperature of 214°C, which is significantly higher than that of the corresponding Fmoc-tryptophan derivative (168°C).

When incorporated into proteins, the stability of this compound can be context-dependent. In one study, the stability of a protein containing this compound was only mildly reduced at a pH above 5 but was significantly decreased at a pH below 4.[3] Another study reported that a nuclease containing this compound appeared to have lower stability compared to the wild-type protein.[4]

Photostability

Tryptophan and its analogs are known to be susceptible to photodegradation. The indole ring can absorb UV light, leading to the formation of various degradation products. While specific studies on the photostability of free this compound are limited, it is known that its phosphorescence is quenched in fluid aqueous media at temperatures above 193 K, suggesting the instability of its excited triplet state under these conditions.[5] It is crucial to protect solutions of this compound from prolonged exposure to light, especially UV radiation, to prevent degradation.

pH Stability

The stability of this compound in solution is expected to be pH-dependent. The protonation state of the amino acid, including the nitrogen in the azaindole ring, can affect its chemical reactivity and susceptibility to degradation. As observed in proteins, acidic conditions (pH < 4) can significantly decrease the stability of incorporated this compound.[3]

Degradation Pathways and Products

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[6][7] Common degradation pathways for tryptophan involve oxidation of the indole ring.[8][9] Identifying the degradation products of this compound is crucial for developing stability-indicating analytical methods.

Experimental Protocols

Protocol for Determining the Solubility of this compound

A standard method for determining the solubility of an amino acid is the shake-flask method.[10]

Materials:

-

This compound

-

Selected solvents (e.g., water, PBS, DMSO, ethanol)

-

Thermostatted shaker

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Place the vial in a thermostatted shaker set to the desired temperature.

-

Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent if necessary.

-

Quantify the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the solubility in mg/mL or mol/L.

Experimental Workflow for Solubility Determination

Caption: Workflow for the experimental determination of this compound solubility.

Protocol for Assessing the Stability of this compound using a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact this compound from its potential degradation products.[11]

1. Method Development and Validation:

-

Column Selection: A C18 reversed-phase column is a common starting point.[2]

-

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation.

-

Detection: UV detection at the absorbance maximum of this compound (around 280-290 nm) is suitable.

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

2. Forced Degradation Study:

-

Prepare solutions of this compound in appropriate solvents.

-

Subject the solutions to various stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: 0.1 M NaOH at a specified temperature for a defined period.

-

Oxidation: 3% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: Heat the solution at an elevated temperature (e.g., 80°C).

-

Photodegradation: Expose the solution to UV light (e.g., 254 nm) or a broad-spectrum light source.

-

-

Analyze the stressed samples at different time points using the validated stability-indicating HPLC method.

3. Data Analysis:

-

Monitor the decrease in the peak area of the intact this compound over time.

-

Observe the formation and increase of any new peaks, which represent degradation products.

-

Calculate the degradation rate and kinetics (e.g., first-order kinetics).[12]

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound.

Signaling Pathways and Biological Interactions

Currently, there is no evidence to suggest that this compound is directly involved in specific cellular signaling pathways in the same manner as natural tryptophan, which is a precursor for neurotransmitters like serotonin (B10506) and melatonin. The primary role of this compound in biological research is as a structural and functional probe. When incorporated into proteins, it allows for the study of:

-

Protein Folding and Dynamics: Changes in the fluorescence of this compound can report on conformational changes and the local environment within a protein.[2]

-

Protein-Ligand and Protein-Protein Interactions: The sensitivity of its fluorescence to the surrounding environment makes it an excellent tool to monitor binding events.

Conclusion

This compound is a powerful tool for researchers in various scientific disciplines. A thorough understanding of its solubility and stability is essential for its effective application. This guide has summarized the currently available information and provided detailed experimental protocols for determining these crucial parameters. Further research is needed to generate comprehensive quantitative data on the solubility of this compound in a wider range of solvents and to fully characterize its degradation pathways and kinetics under various stress conditions. Such data will undoubtedly enhance the utility of this unique fluorescent amino acid in both fundamental research and drug development.

References

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthetic incorporation of tryptophan analogues into staphylococcal nuclease: effect of 5-hydroxytryptophan and this compound on structure and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthetic incorporation of tryptophan analogues into staphylococcal nuclease: effect of 5-hydroxytryptophan and this compound on structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphorescence emission of this compound and 5-hydroxytryptophan in fluid solutions and in alpha2 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biopharminternational.com [biopharminternational.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. researchgate.net [researchgate.net]

The Isoelectronic Nature of 7-Azatryptophan: A Technical Guide for Researchers and Drug Development

December 2025

Abstract

7-Azatryptophan (7aW), an isoelectronic analog of tryptophan (Trp), has emerged as a powerful tool in biochemical and biophysical research, as well as in the realm of drug development. By replacing a carbon atom with nitrogen at the 7th position of the indole (B1671886) ring, 7aW retains a similar size and shape to its natural counterpart while exhibiting unique photophysical properties. This technical guide provides an in-depth exploration of the isoelectronic nature of this compound, detailing its synthesis, incorporation into proteins, and its application as a versatile fluorescent probe to investigate protein structure, dynamics, and interactions. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique characteristics of this non-canonical amino acid.

Introduction: The Concept of Isoelectronic Substitution

Isoelectronic substitution is a strategy in medicinal chemistry and chemical biology where one atom or group of atoms in a molecule is replaced by another with the same number of valence electrons. This substitution can lead to subtle yet significant changes in the molecule's physicochemical properties, such as its polarity, hydrogen bonding capabilities, and electronic distribution, without drastically altering its overall size and shape. This compound is a prime example of an isosteric and isoelectronic analog of tryptophan.[1][2][3] This minimal structural perturbation often allows for its seamless integration into biological systems, where it can act as a valuable reporter on molecular processes.[4]

The defining feature of this compound is the substitution of a C-H group in the indole ring of tryptophan with a nitrogen atom. This seemingly minor change has profound effects on the molecule's fluorescence properties, including a notable red-shift in its absorption and emission spectra.[5] This spectral shift allows for the selective excitation and detection of 7aW, even in the presence of multiple native tryptophan residues, thereby providing a clear window into specific regions of a protein.[5]

Physicochemical and Photophysical Properties

The introduction of a nitrogen atom into the indole ring of tryptophan endows this compound with distinct physicochemical and photophysical characteristics. These properties are summarized and compared with those of tryptophan in the tables below.

Physicochemical Properties

While both amino acids share a similar overall structure, the nitrogen at position 7 in 7aW influences the electron density of the indole ring and its hydrogen-bonding potential. The pKa of the 7-azaindole (B17877) moiety is 4.59, indicating that the nitrogen in the six-membered ring is not protonated at neutral pH.[2][4]

| Property | Tryptophan | This compound | Reference(s) |

| Molecular Formula | C₁₁H₁₂N₂O₂ | C₁₀H₁₁N₃O₂ | [6] |

| Molecular Weight | 204.23 g/mol | 205.21 g/mol | [6] |

| pKa (α-carboxyl) | ~2.38 | ~2.4 | [5] |

| pKa (α-amino) | ~9.39 | ~9.4 | [5] |

| pKa (indole N-H) | ~17 | N/A | |